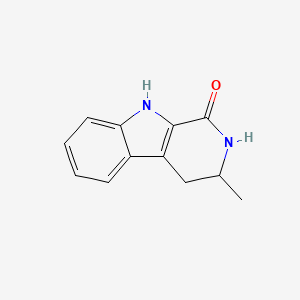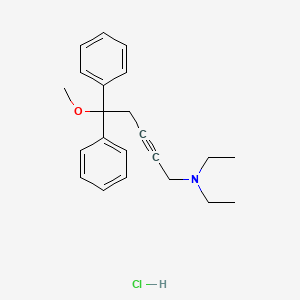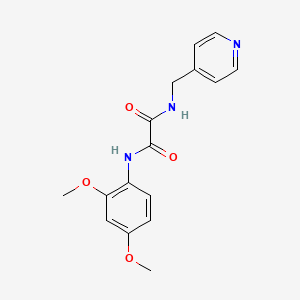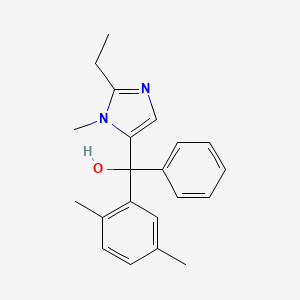![molecular formula C14H15Br2N3OS2 B5139997 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide](/img/structure/B5139997.png)
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol dihydrobromide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMABT or DMBT, and it belongs to the class of thiazole-based compounds.
作用机制
The mechanism of action of DMABT is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins involved in cell growth and proliferation. DMABT has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
DMABT has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that DMABT inhibits cell growth and induces apoptosis in cancer cells. It has also been shown to exhibit antifungal and antibacterial activity. In vivo studies have demonstrated that DMABT exhibits significant antitumor activity in xenograft models.
实验室实验的优点和局限性
DMABT has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various applications. It also exhibits significant biological activity, making it a useful tool for studying various biological processes. However, there are also limitations to using DMABT in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on DMABT. One area of interest is the development of DMABT-based drugs for the treatment of cancer and other diseases. Another area of interest is the synthesis of novel functional materials using DMABT as a building block. Additionally, further studies are needed to elucidate the mechanism of action of DMABT and its potential applications in various fields, including analytical chemistry and material science.
In conclusion, DMABT is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized through a multistep process and has been extensively studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. DMABT exhibits significant biochemical and physiological effects, and its mechanism of action is not fully understood. While there are advantages to using DMABT in lab experiments, there are also limitations, and further studies are needed to elucidate its full potential.
合成方法
DMABT can be synthesized through a multistep process that involves the reaction of 2-aminothiazole with 4-nitrophenol, followed by reduction and cyclization. The final product is obtained after purification through recrystallization and dihydrobromide salt formation.
科学研究应用
DMABT has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, DMABT has been shown to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its potential use as an antifungal and antibacterial agent. In material science, DMABT has been used as a building block in the synthesis of various functional materials. In analytical chemistry, DMABT has been used as a reagent for the determination of various metal ions.
属性
IUPAC Name |
4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2.2BrH/c1-8-13(20-9(2)15-8)12-7-19-14(17-12)16-10-3-5-11(18)6-4-10;;/h3-7,18H,1-2H3,(H,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLGBEKQMXMXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)O.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Br2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenol;dihydrobromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![benzyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5139927.png)



![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5139984.png)

![N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5140002.png)
![N-[1-(3-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5140012.png)
![1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5140017.png)
